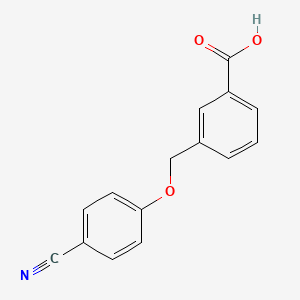![molecular formula C11H14N2O B2846653 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 1455358-06-1](/img/structure/B2846653.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is an organic compound characterized by its fused heterocyclic structure that includes pyridine and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- can be achieved through several synthetic routes, often involving multi-step reactions starting from commercially available precursors. A common approach includes:
Cyclization Reactions: Combining appropriate aniline derivatives and α,β-unsaturated carbonyl compounds to form the pyrrole and pyridine rings.
Reaction Conditions: Reactions typically require the use of organic solvents such as ethanol or dimethylformamide, under reflux conditions with a suitable catalyst like palladium or copper-based catalysts.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. It often involves:
Continuous Flow Chemistry: For enhanced control over reaction conditions and reduced production time.
Use of Safer Solvents and Catalysts: To align with green chemistry principles, solvents such as water or ethanol and recyclable catalysts may be utilized.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced compounds with altered electronic properties.
Substitution: Reactions where substituents on the pyrrole or pyridine ring are replaced by other functional groups using electrophilic or nucleophilic reagents.
Addition Reactions: Can occur at the double bonds present in the structure, particularly using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen with catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalysts.
Substitution: Electrophiles like bromine, chlorine, and nucleophiles such as amines or alcohols.
Major Products: Oxidized or reduced derivatives, various substituted compounds depending on the reaction conditions.
科学研究应用
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- finds use in multiple scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic compounds and as a ligand in coordination chemistry.
Biology: Research on enzyme inhibitors and receptor modulators, contributing to understanding biochemical pathways.
Medicine: Potential therapeutic applications in designing drugs for treating conditions like cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in material science for developing advanced polymers and electronic materials due to its stable structure and electronic properties.
作用机制
The mechanism of action depends largely on its specific application:
Molecular Targets: Typically involves interaction with proteins, enzymes, or nucleic acids, modulating their activity.
Pathways: Can affect signaling pathways, metabolic pathways, or genetic regulation depending on its binding interactions.
相似化合物的比较
Compared to other fused heterocyclic compounds:
Uniqueness: The specific arrangement and electronic properties of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- provide unique reactivity and potential biological activity.
Similar Compounds: Includes other pyrrolopyridines and pyridopyrimidines, which share structural similarities but differ in their functional groups and reactivity profiles.
属性
IUPAC Name |
1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMRNCFOTBJUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)


![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)


![2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2846579.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)


![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)

